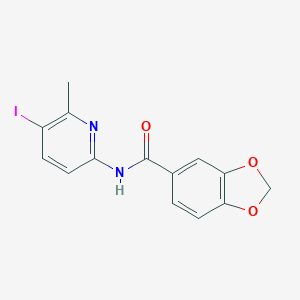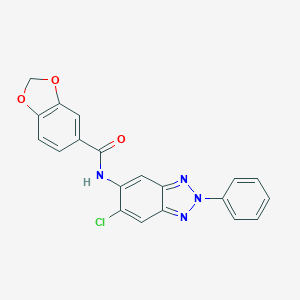![molecular formula C20H18N2O3 B244666 N-{4-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244666.png)
N-{4-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide, commonly known as DMBAF, is a chemical compound used in scientific research for its ability to inhibit the activity of certain enzymes. It is a furan derivative of a benzamide and has a molecular weight of 337.4 g/mol. DMBAF is often used in biochemical and physiological studies to investigate the mechanism of action of various enzymes and their effects on the body.
Mecanismo De Acción
DMBAF works by binding to the active site of enzymes and inhibiting their activity. It does this by forming a covalent bond with the enzyme, which prevents it from carrying out its normal function. The exact mechanism of action of DMBAF varies depending on the enzyme being studied, but it generally involves the disruption of key interactions between the enzyme and its substrate.
Biochemical and Physiological Effects
DMBAF has been shown to have a number of biochemical and physiological effects, depending on the enzyme being studied. For example, it has been shown to inhibit the activity of proteases, which are involved in protein degradation and turnover. This can lead to an accumulation of proteins in cells, which can have a number of downstream effects. DMBAF has also been shown to inhibit the activity of kinases, which are involved in cell signaling and regulation. This can lead to alterations in cell behavior and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMBAF in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to investigate the specific role of these enzymes in various physiological processes. Additionally, DMBAF is relatively easy to synthesize and can be obtained in relatively large quantities.
One limitation of using DMBAF in lab experiments is its potential toxicity. While it is generally considered safe at low concentrations, high concentrations can lead to cell death and other adverse effects. Additionally, DMBAF may not be effective at inhibiting all enzymes, which can limit its usefulness in certain studies.
Direcciones Futuras
There are a number of potential future directions for research involving DMBAF. One area of interest is the development of new inhibitors based on the structure of DMBAF. This could lead to the discovery of more potent and selective inhibitors for a variety of enzymes. Additionally, DMBAF could be used in combination with other inhibitors to investigate the role of multiple enzymes in various physiological processes. Finally, DMBAF could be used in studies to investigate the potential therapeutic applications of enzyme inhibitors in various diseases and conditions.
Métodos De Síntesis
DMBAF can be synthesized through a multistep process starting from 2,4-dimethylbenzoic acid and 4-aminophenol. The first step involves the conversion of 2,4-dimethylbenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-aminophenol to form the amide intermediate. The amide intermediate is then cyclized using acetic anhydride and sulfuric acid to form the furan ring, resulting in the final product, DMBAF.
Aplicaciones Científicas De Investigación
DMBAF has been used in various scientific studies to investigate the mechanism of action of enzymes such as proteases and kinases. It has been shown to inhibit the activity of proteases such as chymotrypsin and trypsin, as well as kinases such as protein kinase A and protein kinase C. DMBAF has also been used in studies to investigate the role of these enzymes in various physiological processes such as cell signaling and protein degradation.
Propiedades
Fórmula molecular |
C20H18N2O3 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-[4-[(2,4-dimethylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-13-5-10-17(14(2)12-13)19(23)21-15-6-8-16(9-7-15)22-20(24)18-4-3-11-25-18/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Clave InChI |
WZEFRFRPNZIUDN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)

![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)


![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)